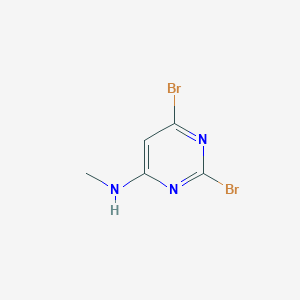
2,6-dibromo-N-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Br2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-methylpyrimidin-4-amine typically involves the bromination of N-methylpyrimidin-4-amine. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
化学反応の分析
Types of Reactions
2,6-Dibromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of N-methylpyrimidin-4-amine derivatives with various functional groups.
Oxidation: Formation of N-methylpyrimidin-4-amine N-oxide.
Reduction: Formation of N-methylpyrimidin-4-amine or debrominated derivatives.
科学的研究の応用
2,6-Dibromo-N-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,6-dibromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrimidine ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,6-Dibromo-N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,6-Dichloro-N-methylpyrimidin-4-amine: Similar but with chlorine atoms instead of bromine.
4-Amino-2,6-dibromopyridine: Similar but with an amino group at position 4 and a pyridine ring.
Uniqueness
2,6-Dibromo-N-methylpyrimidin-4-amine is unique due to the presence of bromine atoms at specific positions on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its methyl group at the nitrogen atom also contributes to its unique properties compared to other similar compounds.
特性
分子式 |
C5H5Br2N3 |
|---|---|
分子量 |
266.92 g/mol |
IUPAC名 |
2,6-dibromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H5Br2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) |
InChIキー |
UMUOUCLHEMOZSQ-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=NC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



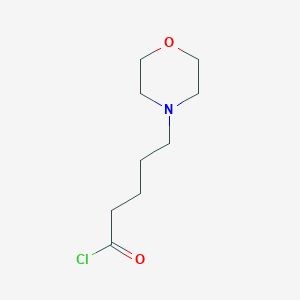
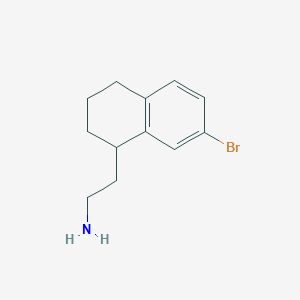

![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
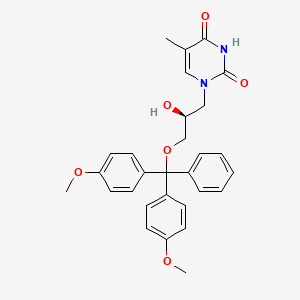
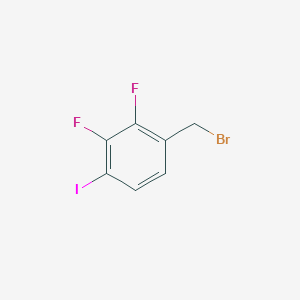
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
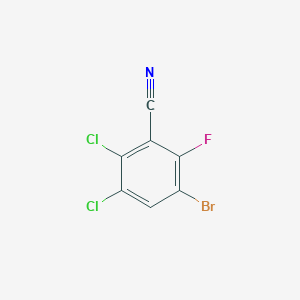
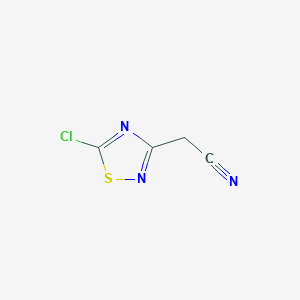
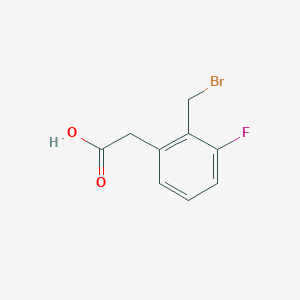
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
